2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a spiro[indoline-3,2’-thiazolidin] group, and an acetamide group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the spiro[indoline-3,2’-thiazolidin] group suggests that this compound would have a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, which could affect its solubility and distribution in the body .Scientific Research Applications
Antibacterial Agents
Research demonstrates that derivatives of 2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide have potential as antibacterial agents. For example, a study conducted by Borad et al. (2015) synthesized novel derivatives that showed significant antibacterial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).
Anti-Inflammatory Properties
Some derivatives of this compound have been found to possess anti-inflammatory properties. For instance, Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives that significantly inhibited inducible nitric oxide synthase activity and prostaglandin E2 production, suggesting their potential in treating inflammatory diseases (Ma, Xie, Ma, et al., 2011).
Anticonvulsant Evaluation
Nath et al. (2021) explored the anticonvulsant activities of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives. Their findings indicated significant anticonvulsant activity in various tests, highlighting the therapeutic potential of these compounds in seizure disorders (Nath, Shaharyar, Pathania, et al., 2021).
p53 Modulation in Cancer Therapy
Bertamino et al. (2013) synthesized analogues of this compound to study their role in antiproliferative activity and p53 modulation. One derivative showed significant potency in inhibiting the growth of human tumor cells, offering a potential avenue for cancer therapy (Bertamino, Soprano, Musella, et al., 2013).
Hypoglycemic Activity
Nikalje et al. (2012) examined the hypoglycemic activity of thiazolidinedione derivatives. Certain derivatives exhibited promising hypoglycemic activity, indicating potential use in managing diabetes (Nikalje, Deshp, & Une, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-11-2-7-15-14(8-11)19(18(26)22(15)9-16(21)24)23(17(25)10-27-19)13-5-3-12(20)4-6-13/h2-8H,9-10H2,1H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOCHWJFDRFYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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